9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, furyl derivatives, and pyrazole intermediates. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Reagents: Brominating agents like N-bromosuccinimide (NBS), chlorinating agents like thionyl chloride (SOCl2), and other specific reagents for cyclization and condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Mild to strong oxidizing conditions, often in aqueous or organic solvents.
Reduction: Anhydrous conditions with appropriate solvents like tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions in polar aprotic solvents like acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE would depend on its specific biological target. It may interact with enzymes, receptors, or other cellular components, modulating their activity through binding interactions. Detailed studies involving molecular docking, biochemical assays, and cellular experiments are required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine substituent.
9-Bromo-5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Has a different furan substituent.
Uniqueness
The presence of the bromine atom and the specific substitution pattern on the aromatic rings make 9-BROMO-5-(2-CHLOROPHENYL)-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE unique
Properties
Molecular Formula |
C21H16BrClN2O2 |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
9-bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H16BrClN2O2/c1-12-6-8-20(26-12)17-11-18-15-10-13(22)7-9-19(15)27-21(25(18)24-17)14-4-2-3-5-16(14)23/h2-10,18,21H,11H2,1H3 |
InChI Key |
UQMMHWCVYFSYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5Cl |
Origin of Product |
United States |
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